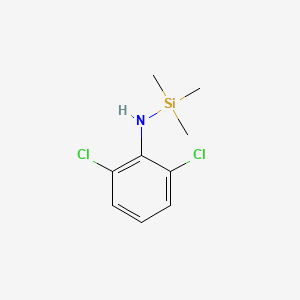
2,6-dichloro-N-trimethylsilylaniline
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
2,6-dichloro-N-trimethylsilylaniline can be synthesized from 2,6-dichloroaniline through a reaction with trimethylsilyl bromide and triethylamine in benzene. The reaction mixture is heated at reflux for 54 hours, then cooled, filtered, and the solvent is removed under reduced pressure. The residue is distilled to yield this compound as an amber oil with a 75% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment to ensure efficient production .
化学反応の分析
Types of Reactions
2,6-dichloro-N-trimethylsilylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Trimethylsilyl Bromide: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the synthesis reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further used in various chemical applications .
科学的研究の応用
2,6-dichloro-N-trimethylsilylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-dichloro-N-trimethylsilylaniline involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to undergo substitution reactions, which can lead to the formation of various products .
類似化合物との比較
Similar Compounds
2,6-dichloro-N-trimethylsilylaniline is similar to other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets this compound apart from other dichloroaniline derivatives is the presence of the trimethylsilyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific chemical applications where other dichloroaniline derivatives may not be as effective .
特性
CAS番号 |
115910-92-4 |
|---|---|
分子式 |
C9H13Cl2NSi |
分子量 |
234.19 g/mol |
IUPAC名 |
2,6-dichloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-9-7(10)5-4-6-8(9)11/h4-6,12H,1-3H3 |
InChIキー |
KUGYUMJQEMOJJC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














